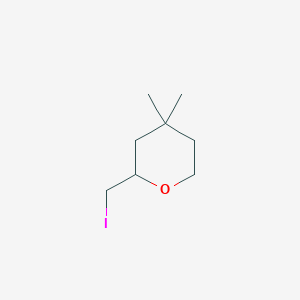

![molecular formula C23H20N4O2 B2357127 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide CAS No. 2319850-99-0](/img/structure/B2357127.png)

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

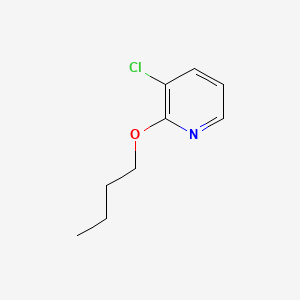

“N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide” can be analyzed using techniques such as X-ray crystallography . This technique can reveal details such as the torsion angles between different atoms in the molecule .Scientific Research Applications

Radiolabelling and Imaging

- Radiolabelling : A compound closely related to N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide, [11C]L-159,884, has been developed as a radiolabelled angiotensin II antagonist. This compound is useful for imaging AT1 receptors, showing the potential of related compounds in diagnostic imaging and receptor mapping (Hamill et al., 1996).

Anticancer and Antimicrobial Properties

- Cancer Treatment : Compounds like AZD4877, which share a structural similarity with N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide, have shown promise as kinesin spindle protein (KSP) inhibitors. This suggests the potential of similar compounds in the development of anticancer agents (Theoclitou et al., 2011).

- Antimicrobial Applications : Aryl pyrazolo pyridine derivatives, which are structurally related, have been studied for their antimicrobial activities. This indicates the possibility of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide having similar properties (Desai et al., 2022).

Material Science and Electrochemistry

- Corrosion Inhibition : Research on aryl pyrazolo pyridines has shown their effectiveness in inhibiting copper corrosion, suggesting a potential application of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide in protective coatings and material science (Sudheer & Quraishi, 2015).

Solar Energy

- Dye-Sensitized Solar Cells : Similar pyridine-based compounds have been used in co-sensitized solar cells, enhancing their performance. This highlights the potential use of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide in solar energy applications (Wei et al., 2015).

properties

IUPAC Name |

N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2/c1-27-19(15-22(26-27)17-11-13-24-14-12-17)16-25-23(28)18-7-9-21(10-8-18)29-20-5-3-2-4-6-20/h2-15H,16H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKNCQLBPIMBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

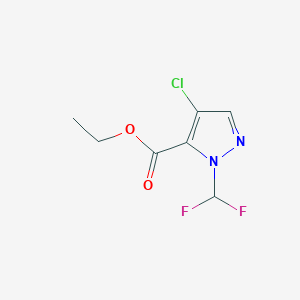

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

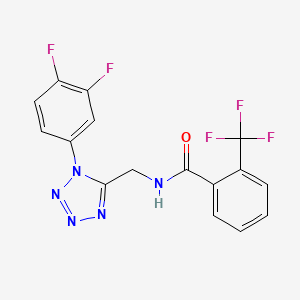

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)

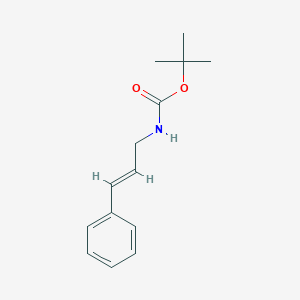

![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)